molecular formula C10H11ClO3 B2770243 3-(4-Chloro-3-methylphenoxy)propanoic acid CAS No. 91900-30-0

3-(4-Chloro-3-methylphenoxy)propanoic acid

Cat. No.: B2770243
CAS No.: 91900-30-0
M. Wt: 214.65
InChI Key: FFOVYPZWPLFBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-3-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H11ClO3. It is a derivative of phenoxypropanoic acid and is characterized by the presence of a chloro and methyl group on the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Chloro-3-methylphenoxy)propanoic acid can be synthesized starting from 4-chloro-3-methylphenol. The synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-(4-Chloro-3-methylphenoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-methylphenoxy)propanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-methylphenoxy)propanoic acid: Similar structure but with a different position of the chloro and methyl groups.

    3-(4-Methylphenoxy)propanoic acid: Lacks the chloro group, affecting its reactivity and applications.

Uniqueness

3-(4-Chloro-3-methylphenoxy)propanoic acid is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which influences its chemical properties and reactivity. This makes it suitable for specific reactions and applications that other similar compounds may not be able to perform as effectively .

Properties

IUPAC Name

3-(4-chloro-3-methylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-7-6-8(2-3-9(7)11)14-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOVYPZWPLFBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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